molecular formula C8H7ClFN B11914550 5-Chloro-4-fluoroindoline

5-Chloro-4-fluoroindoline

Cat. No.: B11914550
M. Wt: 171.60 g/mol
InChI Key: OJZLWLVSSMMYJU-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoroindoline is a heterocyclic organic compound with the molecular formula C8H7ClFN It is a derivative of indoline, featuring both chlorine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Chloro-4-fluoroindoline involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the desired product in good to excellent yields (64-92%) within a short time frame (9-15 minutes) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making it a promising approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-fluoroindoline can undergo various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The indoline ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indoline derivative.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoroindoline and its derivatives involves interactions with various molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological receptors. This can result in enhanced biological activity, such as increased antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 5-Fluoroindoline
  • 4-Chloroindoline
  • 5-Iodoindole
  • 7-Chloroindole

Comparison: 5-Chloro-4-fluoroindoline is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H7ClFN

Molecular Weight

171.60 g/mol

IUPAC Name

5-chloro-4-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7ClFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2

InChI Key

OJZLWLVSSMMYJU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=C(C=C2)Cl)F

Origin of Product

United States

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